N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Description
N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic acetamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at position 4 and a phenylthioacetamide moiety at position 2.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-2-21-13-9-6-10-14-16(13)19-17(23-14)18-15(20)11-22-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRJUFGOCIWSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Attachment of the Phenylthioacetamide Moiety: This step involves the reaction of the thiazole derivative with phenylthioacetic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenylthio group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or phenylthio group.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenylthioacetamide moiety are likely to play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of thiazole and benzothiazole derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities.
Structural Analogues with Benzo[d]thiazole Cores
Key Observations :
- Biological Activity : Thiazolidinedione-containing analogs (e.g., 4a, GB1) show strong enzyme inhibitory activity, while the phenylthio group in the target compound might confer redox-modulating properties, akin to sulfur-containing antioxidants .
Physicochemical Properties
- Melting Points : Ethoxy-substituted benzothiazoles (e.g., PB8 in ) exhibit higher melting points (e.g., 230°C) compared to methoxy or nitro derivatives, suggesting stronger intermolecular interactions due to the ethoxy group’s bulkiness .
- Solubility : The phenylthioacetamide moiety may reduce aqueous solubility compared to carboxamide or piperazine-linked analogs (e.g., compounds 13–18 in ) .
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a thiazole ring fused with a benzene ring, an ethoxy group at the 4-position, and a phenylthioacetamide moiety. Its IUPAC name is N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide. The molecular formula is with a molecular weight of 336.44 g/mol.
Synthesis:
The synthesis typically involves multiple steps:
- Formation of the Thiazole Ring: Cyclization of α-haloketones with thiourea under acidic conditions.
- Introduction of the Ethoxy Group: Etherification using ethanol and a catalyst.
- Attachment of the Phenylthioacetamide Moiety: Reaction of the thiazole derivative with phenylthioacetic acid using coupling reagents like EDCI and HOBt.
Biological Activity
This compound exhibits various biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties.
The compound's mechanism involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and phenylthioacetamide moiety are crucial for binding to these targets, modulating their activity, and triggering downstream biological effects.
Antimicrobial Activity
Studies indicate that thiazole derivatives possess significant antimicrobial properties. For instance, in vitro assays demonstrated that this compound effectively inhibited the growth of various bacterial strains at low concentrations.
Anticancer Properties
Research has shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | Thiazole derivative | Antimicrobial |
| N-(4-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | Thiazole derivative | Anticancer |
| N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | Thiazole derivative | Anti-inflammatory |
Case Studies
- Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 50 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
- Cytotoxicity in Cancer Cells: In vitro studies conducted on MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines revealed that treatment with this compound resulted in significant cell death compared to controls, suggesting its potential as an anticancer agent.
- Enzyme Inhibition Studies: Molecular docking studies indicated that the compound binds effectively to urease, which is critical for its mechanism of action against certain pathogens. The binding affinity was quantified using docking scores, demonstrating its potential as an enzyme inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
